3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of the thiazolidine ring, combined with the azetidine and sulfonyl groups, contributes to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine-2,4-dione core, which can be achieved through the cyclization of appropriate thiourea derivatives with α-halo acids. The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine-3-amine as a precursor. The final step involves the sulfonylation of the azetidine ring with 2-chlorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiazolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, altering signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione core but differ in their substituents and biological activities.
Azetidinones: Compounds such as β-lactams have a similar azetidine ring but lack the sulfonyl and thiazolidine groups.
Uniqueness
3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its solubility and reactivity, while the thiazolidine ring contributes to its pharmacological properties .
Biological Activity
3-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and enzyme inhibition effects.
Chemical Structure
The compound is characterized by a thiazolidine core with a sulfonyl group attached to an azetidine ring. Its chemical formula is C12H12ClN3O3S.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial effects. The compound was tested against several bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae
- Fungi : Candida albicans, Aspergillus niger
The minimum inhibitory concentrations (MICs) for these strains were found to range from 12.5 to 200 µg/mL, indicating moderate to good activity against the tested pathogens .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
Klebsiella pneumoniae | 75 |
Candida albicans | 200 |
Cytotoxicity and Antitumor Activity
In vitro studies have shown that thiazolidine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, one study reported that specific derivatives significantly reduced cell viability in glioblastoma multiforme cells. The most active compounds were identified as having IC50 values in the micromolar range, indicating their potential as anticancer agents .
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-amylase and urease, which are involved in carbohydrate metabolism and nitrogen metabolism respectively. This inhibition can lead to reduced nutrient availability for pathogens .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, which can damage cellular components and lead to cell death.
Case Studies
Several studies have investigated the biological activity of thiazolidine derivatives:
- A study published in European Chemical Bulletin highlighted the synthesis of various thiazolidine derivatives and their antibacterial properties against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications at the sulfonyl position could enhance antimicrobial efficacy .
- Another research article focused on the anticancer properties of thiazolidinones, demonstrating their ability to inhibit tumor growth in xenograft models. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c13-9-3-1-2-4-10(9)21(18,19)14-5-8(6-14)15-11(16)7-20-12(15)17/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMVVMDKASMVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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